(2-Chloro-3-hydroxyphenyl)boronic acid

Vue d'ensemble

Description

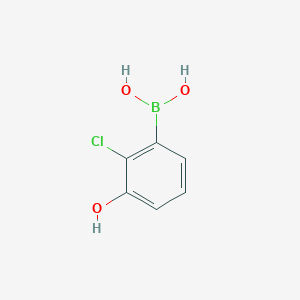

(2-Chloro-3-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and a hydroxyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-hydroxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the direct borylation of 2-chloro-3-hydroxybenzene using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures to facilitate the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Chloro-3-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic acid and facilitate reactions.

Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Quinones: Formed through oxidation of the hydroxyl group.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the chlorine atom.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research has indicated that boronic acids, including (2-Chloro-3-hydroxyphenyl)boronic acid, can inhibit the activity of proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells. Studies have shown that derivatives of boronic acids can selectively target cancer cells, making them potential candidates for anticancer drug development .

Diabetes Management

Boronic acids have also been investigated for their ability to bind to glucose and other carbohydrates. This property can be utilized in the development of glucose sensors and drug delivery systems for diabetes management. The ability of this compound to form reversible covalent bonds with diols is particularly useful in creating smart drug delivery systems that respond to glucose levels .

Organic Synthesis

Cross-Coupling Reactions

this compound is employed as a reagent in various cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules. The presence of the chloro and hydroxy groups enhances its reactivity and selectivity in these reactions .

Synthesis of Biologically Active Compounds

The compound serves as an intermediate in the synthesis of various biologically active compounds. For instance, it can be used to synthesize pharmaceuticals that target specific biological pathways, leveraging its ability to participate in diverse chemical reactions .

Materials Science

Polymer Chemistry

In materials science, this compound is used in the synthesis of polymers with enhanced properties. Its ability to form cross-links through boronate ester formation allows for the development of hydrogels and other polymeric materials with specific mechanical and thermal properties. These materials find applications in drug delivery systems and tissue engineering .

Case Studies

Mécanisme D'action

The mechanism of action of (2-Chloro-3-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The hydroxyl group can participate in hydrogen bonding, influencing the reactivity and selectivity of the compound in various reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Lacks the chlorine and hydroxyl substituents, making it less reactive in certain contexts.

3-Hydroxyphenylboronic Acid: Similar but lacks the chlorine substituent, affecting its reactivity and applications.

2-Chlorophenylboronic Acid: Lacks the hydroxyl group, which can influence its chemical behavior and applications.

Uniqueness

(2-Chloro-3-hydroxyphenyl)boronic acid is unique due to the presence of both chlorine and hydroxyl substituents on the phenyl ring. These functional groups provide additional sites for chemical modification and influence the compound’s reactivity, making it a valuable intermediate in organic synthesis .

Activité Biologique

(2-Chloro-3-hydroxyphenyl)boronic acid, a derivative of boronic acids, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its boronic acid functional group, which allows it to engage in reversible covalent bonding with diols, making it a valuable compound in biochemical applications.

| Property | Value |

|---|---|

| Molecular Formula | C6H6BClO3 |

| Molecular Weight | 176.38 g/mol |

| LogP | 2.5 |

| Solubility | Soluble in water |

- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with the active sites. For instance, this compound has been shown to inhibit serine proteases, which play crucial roles in various physiological processes.

- Interaction with Insulin : A theoretical model developed to study the interaction between boronic acids and insulin indicated that certain derivatives could stabilize insulin by forming non-covalent interactions with specific amino acid residues. This stabilization may enhance insulin's biological activity and pharmacokinetics .

- Anticancer Activity : Research has demonstrated that boronic acid derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have been shown to selectively induce cell death in leukemia cells while sparing normal lymphocytes .

Case Study 1: Insulin Interaction

A study utilized computational tools to analyze the binding affinity of various boronic acids with insulin. Results showed that this compound exhibited favorable binding characteristics, suggesting potential for improved insulin formulations .

Case Study 2: Anticancer Efficacy

In vitro studies on leukemia cell lines demonstrated that this compound derivatives had IC50 values in the low micromolar range, indicating significant cytotoxicity against cancer cells. These compounds were found to trigger apoptotic pathways selectively in malignant cells .

Research Findings

Recent studies have highlighted the following biological activities of this compound:

- Antidiabetic Potential : The ability of this compound to enhance insulin stability suggests a role in diabetes management.

- Anticancer Properties : Its selective cytotoxicity towards cancer cells positions it as a candidate for further development in oncology.

- Enzyme Modulation : Its action as an enzyme inhibitor opens avenues for therapeutic applications in metabolic disorders.

Propriétés

IUPAC Name |

(2-chloro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXYVKGHSCGXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668957 | |

| Record name | (2-Chloro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854778-29-3 | |

| Record name | (2-Chloro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.